5-iodo-2-(piperidin-2-yl)pyrimidine
CAS No.: 2648948-86-9
Cat. No.: VC11536498
Molecular Formula: C9H12IN3
Molecular Weight: 289.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2648948-86-9 |
---|---|
Molecular Formula | C9H12IN3 |
Molecular Weight | 289.1 |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
The compound’s structure combines a pyrimidine ring (a six-membered aromatic system with two nitrogen atoms) with a piperidine moiety (a six-membered saturated ring containing one nitrogen atom). The iodine atom at position 5 introduces steric bulk and electronic effects that influence reactivity and intermolecular interactions.
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular formula | C₉H₁₂IN₃ |
Molecular weight | 289.12 g/mol |
IUPAC name | 5-iodo-2-(piperidin-2-yl)pyrimidine |
CAS number | 2648948-86-9 |
The iodine atom’s polarizability enhances halogen bonding potential, a feature exploited in crystal engineering and drug-target interactions .
Synthesis and Optimization Strategies
Core Reaction Pathways
The synthesis of 5-iodo-2-(piperidin-2-yl)pyrimidine typically involves multistep sequences starting from pyrimidine precursors. A representative protocol from patent literature (WO2007012953A2) outlines:
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Chlorination: Treatment of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) at 70°C for 16 hours, followed by quenching with water .
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Iodination: Subsequent displacement of the chlorinated intermediate with iodine under basic conditions.
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Piperidine Coupling: Introduction of the piperidine moiety via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling.
Table 2: Critical Reaction Parameters
Step | Reagents/Conditions | Yield |
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Chlorination | POCl₃, DIEA, 106°C, 16 h | 52% |
Workup | Ethyl acetate/water extraction | – |
Isolation | Crystallization from toluene | 87.3% |
Key challenges include controlling exotherms during POCl₃ addition and minimizing dehalogenation side reactions .
Physicochemical and Spectroscopic Properties
Stability and Solubility
While experimental data for this specific compound are sparse, structural analogs suggest:
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Lipophilicity: Predicted logP ≈ 2.1 (iodine contributes +0.8 vs. hydrogen)
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Aqueous solubility: <1 mg/mL at pH 7.4 due to aromatic and aliphatic hydrocarbon content .
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Thermal stability: Decomposition observed above 200°C based on differential scanning calorimetry of related pyrimidines .
Spectroscopic Fingerprints
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¹H NMR (predicted): δ 8.6–8.8 ppm (pyrimidine H), δ 3.2–3.5 ppm (piperidine CH₂N), δ 1.5–1.8 ppm (piperidine CH₂)
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MS (ESI+): m/z 290.0 [M+H]⁺ (calculated for C₉H₁₂IN₃)
Biological Relevance and Analogous Systems
Antiviral Applications
Piperidine-substituted thiophene[3,2-d]pyrimidines (e.g., K-5a2) show submicromolar activity against HIV-1 resistant strains . The piperidine nitrogen in 5-iodo-2-(piperidin-2-yl)pyrimidine could facilitate similar target engagement through protonation at physiological pH.
Table 3: Biological Activities of Structural Analogs
Compound | Target | IC₅₀/Kᵢ |
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12u (J. Med. Chem.) | CDK9 | 1–6 nM |
K-5a2 (PMC) | HIV-1 RT | 0.8 μM |
78 (J. Med. Chem.) | CDK4/6 | 1–34 nM |
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in synthesizing kinase inhibitors, leveraging:
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Iodine as a leaving group for Suzuki-Miyaura couplings
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Piperidine as a solubilizing moiety for blood-brain barrier penetration
Materials Science
Potential applications include:
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